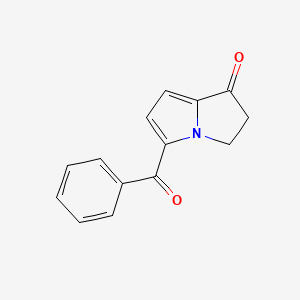

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

Description

Properties

IUPAC Name |

5-benzoyl-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKBMHXYCKRXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150429 | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113502-52-6 | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD3BGE2V2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization and Decarboxylation

Intermediate IV undergoes base-induced cyclization to form the pyrrolizine core. Treatment with sodium hydride in tetrahydrofuran (THF) at 0°C for 30 minutes initiates intramolecular cyclization, followed by halogenation with N-bromosuccinimide (NBS) to introduce reactivity for subsequent functionalization. Hydrolysis of the diester group is achieved using ethanolic HCl, culminating in monodecarboxylation to yield the target 1-one derivative.

Critical Observations

-

Decarboxylation Efficiency : Selective removal of one carboxylate group requires precise stoichiometric control of acid and temperature.

-

Byproduct Formation : Over-hydrolysis may generate 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, necessitating careful pH monitoring during workup.

Spirodioxane Intermediate Route

Synthesis of Spirodioxane Precursors

An alternative pathway employs 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Compound V) as a cyclization agent. Reaction of 2-benzoylpyrrole with Compound V in DMF under inert atmosphere produces 2-benzoyl-1-[2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)ethyl]pyrrole (Intermediate VI). This spirodioxane intermediate is isolated via aqueous workup and recrystallization from ethanol.

Acid-Catalyzed Transesterification

Intermediate VI is dissolved in ethanol saturated with HCl gas at 0–20°C for 30 minutes to 3 hours, facilitating transesterification to the diethyl malonate derivative (Intermediate IV). This step bridges the spirodioxane and malonate pathways, demonstrating the modularity of synthetic design.

Halogenation-Driven Cyclization

Bromination of Alkyl Intermediates

A halogenation-assisted cyclization method involves treating Intermediate IV with N-bromosuccinimide (1.05 equivalents) in THF at 0°C. The resultant 3-bromo-3,3-di(ethoxycarbonyl)propyl derivative undergoes spontaneous cyclization upon warming, bypassing the need for strong bases.

Advantages

-

Reduced Base Sensitivity : Eliminates sodium hydride handling risks.

-

Improved Atom Economy : Bromine acts as both leaving group and cyclization promoter.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Considerations

Solvent Selection and Recovery

DMF and THF are prioritized for their ability to dissolve both polar and nonpolar intermediates. Patent data emphasize solvent recycling through fractional distillation to reduce production costs.

Temperature Optimization

Exothermic reactions (e.g., NaH-mediated alkylation) require jacketed reactors to maintain 0–10°C, preventing thermal degradation of the aroylpyrrole core.

Emerging Methodological Innovations

Radical Cyclization Approaches

Recent advancements explore iron(III) salts and manganese(III) acetate to induce oxidative radical cyclization of β-dicarbonyl intermediates. This method, while experimental, offers potential for redox-neutral syntheses.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzoyl derivatives and carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenases, which play a role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons

Positional Isomerism (5- vs. 6-Benzoyl): this compound and its 6-benzoyl isomer share identical molecular formulas but differ in benzoyl positioning.

Functional Group Variations at C1: Ketone vs. Carboxylic Acid: The ketone in the target compound confers moderate polarity, whereas the carboxylic acid derivative (C₁₅H₁₃NO₃) is more polar, enhancing solubility for salt formation (e.g., tromethamine salt used in ketorolac formulations) . Ester Derivatives: Methyl and ethyl esters (e.g., Ketorolac Methyl Ester) increase lipophilicity, improving membrane permeability and serving as prodrugs .

Hydroxyl Substitution: (1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol replaces the C1 ketone with a hydroxyl group, reducing electrophilicity and altering metabolic pathways. This compound is another impurity in ketorolac synthesis .

Regulatory and Pharmacological Relevance:

Biological Activity

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, also known as the keto analog of ketorolac, is a compound with significant biological activity, particularly in anti-inflammatory and analgesic applications. This article provides a detailed overview of its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 225.24 g/mol. Its structure features a pyrrolizinone ring with a benzoyl moiety, which contributes to its unique chemical reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, this compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation in various models. Its structural similarity to ketorolac suggests it may share similar anti-inflammatory properties .

- Analgesic Properties : The compound has been linked to pain relief mechanisms akin to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This makes it a candidate for further pharmaceutical development aimed at pain management .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes:

- Reaction of Benzoyl Chloride with Dihydropyrrolizine Derivatives : This reaction is conducted in the presence of bases like sodium hydroxide or potassium carbonate.

- Utilization of Continuous Flow Reactors : In industrial settings, continuous flow reactors may enhance efficiency and yield during the synthesis process .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound, researchers found that administration led to a significant decrease in inflammatory markers in animal models. This effect was attributed to its ability to inhibit COX enzymes effectively.

Case Study 2: Analgesic Effects

Another research effort focused on the analgesic properties of this compound compared to standard NSAIDs. The results indicated that this compound provided comparable pain relief while potentially offering a better side effect profile due to its selective action on COX pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Ketorolac | Non-steroidal anti-inflammatory drug | Analgesic properties; widely used for pain relief |

| 5-Benzoyl-2,3-dihydro-1H-pyrrolizine | Related pyrrolizine derivative | Potential anti-inflammatory effects |

| 2-Acetylbenzofuran | Benzofuran derivative | Exhibits antioxidant activity |

This table illustrates how this compound stands out due to its specific structural configuration that enhances its ability to inhibit cyclooxygenases effectively .

Q & A

Q. What are the primary analytical methods for identifying and characterizing 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one in pharmaceutical impurities?

Methodological Answer:

- HPLC with UV detection is widely used for impurity profiling. For example, reverse-phase C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0) achieve baseline separation of this compound from Ketorolac-related substances .

- Mass spectrometry (LC-MS/MS) provides confirmatory identification via molecular ion ([M+H]<sup>+</sup> at m/z 226) and fragmentation patterns. Cross-validation with 1H NMR (e.g., benzoyl proton signals at δ 7.5–8.0 ppm) ensures structural specificity .

- Reference standards (e.g., EP Impurity B) are critical for quantitative accuracy. Ensure batch-specific certificates of analysis (CoA) are validated for purity (>98%) .

Q. How is this compound synthesized in laboratory settings?

Methodological Answer:

- A common route involves cyclocondensation of pyrrolizine precursors with benzoyl chloride under anhydrous conditions. For example, refluxing in dichloromethane with triethylamine as a base yields the target compound .

- Microwave-assisted synthesis reduces reaction times (e.g., 20 hours to 2 hours) while maintaining yields >85%. Optimize parameters like power (150–200 W) and solvent polarity (n-butanol) to minimize side products .

- Purification via column chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation. Monitor for discoloration or precipitation as stability indicators .

- For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity data between HPLC and NMR for this compound?

Methodological Answer:

- Cross-validation strategy :

- HPLC-UV : Use orthogonal columns (C8 vs. phenyl-hexyl) to rule out co-elution. Adjust gradient elution (e.g., 0.1% TFA modifier) to enhance resolution .

- Quantitative NMR (qNMR) : Integrate benzoyl proton signals against a certified internal standard (e.g., maleic acid) for absolute purity assessment .

- Thermogravimetric analysis (TGA) : Detect non-volatile impurities (e.g., salts) by monitoring mass loss at 150–300°C .

- Statistical analysis : Apply Bland-Altman plots to compare inter-method variability and identify systematic biases .

Q. What experimental design factors optimize the synthesis of this compound for scale-up?

Methodological Answer:

- Key factors :

- Solvent selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve sustainability without compromising yield .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate benzoylation kinetics.

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion (>95%) .

- Design of Experiments (DoE) : Apply a central composite design to model interactions between temperature, catalyst loading, and solvent volume. Response surface methodology identifies Pareto-optimal conditions .

Q. How can computational modeling predict the solubility and stability of this compound in formulation matrices?

Methodological Answer:

- In silico tools :

- ACD/Labs Percepta : Predict logP (2.1) and aqueous solubility (0.12 mg/mL at 25°C) using fragment-based algorithms. Validate with shake-flask experiments .

- Molecular dynamics (MD) simulations : Model interactions with excipients (e.g., PEG 400) to assess colloidal stability. Monitor radial distribution functions (RDFs) for aggregation risks .

- Forced degradation studies : Expose to stressors (UV light, 40°C/75% RH) and quantify degradation products via LC-HRMS. Match fragmentation pathways to in silico predictions .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (ethanol/water). Use SHELXL for refinement, achieving R-factors <5%. Key parameters: space group P21/c, Z = 4 .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to confirm planarity of the benzoyl group and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

- Powder XRD (PXRD) : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphic transitions during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.